molecular formula C14H9FO5 B6406108 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid CAS No. 1258615-77-8

3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6406108
CAS No.: 1258615-77-8
M. Wt: 276.22 g/mol
InChI Key: RPIHYZGMIZQTPD-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a benzene ring. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials. The process may involve:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Substitution: Replacement of the diazonium group with a fluorine atom.

    Carboxylation: Introduction of a carboxylic acid group.

    Hydroxylation: Addition of a hydroxyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

    Esterification: Formation of esters by reacting with alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(4-Carboxy-3-fluorophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives.

    Esterification: Formation of esters such as methyl 3-(4-carboxy-3-fluorophenyl)-5-hydroxybenzoate.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-3-fluorophenylboronic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 4-Fluoro-3-hydroxybenzoic acid

Uniqueness

3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a carboxylic acid and a hydroxyl group on the benzene ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-carboxy-5-hydroxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIHYZGMIZQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690924
Record name 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258615-77-8
Record name 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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